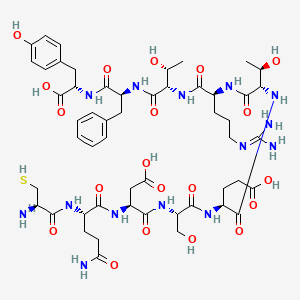

H-Cys-Gln-Asp-Ser-Glu-Thr-Arg-Thr-Phe-Tyr-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound H-Cys-Gln-Asp-Ser-Glu-Thr-Arg-Thr-Phe-Tyr-OH is a synthetic peptide composed of ten amino acids: cysteine, glutamine, aspartic acid, serine, glutamic acid, threonine, arginine, threonine, phenylalanine, and tyrosine. This peptide is known for its role as a collagen-binding fragment, making it significant in various biological and medical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys-Gln-Asp-Ser-Glu-Thr-Arg-Thr-Phe-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. The peptide is often purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .

Analyse Des Réactions Chimiques

Types of Reactions

H-Cys-Gln-Asp-Ser-Glu-Thr-Arg-Thr-Phe-Tyr-OH: can undergo various chemical reactions, including:

Oxidation: The cysteine residue can form disulfide bonds, which are crucial for the peptide’s structural stability.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide or performic acid for disulfide bond formation.

Hydrolyzing agents: Hydrochloric acid or sodium hydroxide for peptide bond cleavage.

Major Products

Disulfide-linked peptides: Formed through oxidation of cysteine residues.

Amino acids: Resulting from hydrolysis of the peptide.

Applications De Recherche Scientifique

H-Cys-Gln-Asp-Ser-Glu-Thr-Arg-Thr-Phe-Tyr-OH: has several applications in scientific research:

Mécanisme D'action

The peptide exerts its effects primarily through binding to collagen. This interaction is mediated by specific amino acid residues that recognize and bind to collagen fibers, facilitating cell adhesion and migration. The molecular targets include integrins and other cell surface receptors involved in extracellular matrix interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

RGD Peptides: Contain the arginine-glycine-aspartic acid motif, known for binding to integrins and promoting cell adhesion.

Collagen Mimetic Peptides: Designed to mimic the structure and function of natural collagen.

Uniqueness

H-Cys-Gln-Asp-Ser-Glu-Thr-Arg-Thr-Phe-Tyr-OH: is unique due to its specific sequence, which provides high affinity and specificity for collagen binding. This makes it particularly useful in applications requiring targeted interaction with collagen .

Activité Biologique

H-Cys-Gln-Asp-Ser-Glu-Thr-Arg-Thr-Phe-Tyr-OH is a synthetic peptide that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Structure and Composition

The peptide consists of the following amino acids:

- Cysteine (Cys)

- Glutamine (Gln)

- Aspartic Acid (Asp)

- Serine (Ser)

- Glutamic Acid (Glu)

- Threonine (Thr)

- Arginine (Arg)

- Phenylalanine (Phe)

- Tyrosine (Tyr)

This sequence contributes to the peptide's unique properties and biological activities.

1. Antioxidant Activity

Research indicates that peptides similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. A study highlighted that peptides derived from marine sources demonstrated potent antioxidant effects, suggesting similar potential for this compound due to its amino acid composition .

2. Antimicrobial Properties

Peptides with cationic characteristics, such as those containing arginine and phenylalanine, have been shown to possess antimicrobial activity. This compound may inhibit the growth of various pathogens through mechanisms involving membrane disruption and interference with microbial metabolic processes. This activity is particularly relevant in the context of increasing antibiotic resistance .

3. Antihypertensive Effects

Certain peptides have been identified as angiotensin-converting enzyme (ACE) inhibitors, which are crucial in regulating blood pressure. The presence of specific amino acids like threonine and arginine in this compound may enhance its potential as an antihypertensive agent. Comparative studies with other peptides have shown that structural modifications can significantly influence ACE-inhibitory activity .

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of aromatic amino acids like phenylalanine and tyrosine contributes to the peptide's ability to scavenge free radicals.

- Membrane Interaction : Cationic peptides can interact with negatively charged bacterial membranes, leading to disruption and cell death.

- Enzyme Inhibition : Peptides can competitively inhibit enzymes such as ACE, thereby modulating physiological processes like blood pressure regulation.

Case Studies

Several studies have investigated the biological activities of peptides similar to this compound:

- Antioxidant Activity : A study on marine-derived peptides showed a significant reduction in oxidative stress markers in vitro, indicating potential therapeutic applications for antioxidant-rich peptides .

- Antimicrobial Efficacy : Research demonstrated that synthetic cationic peptides effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing their potential as alternatives to traditional antibiotics .

- ACE Inhibition : A comparative analysis revealed that certain peptide sequences exhibited higher ACE-inhibitory activity than standard antihypertensive drugs, suggesting a promising avenue for developing new treatments for hypertension .

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H76N14O20S/c1-24(68)40(66-45(79)32(15-17-38(72)73)59-48(82)36(22-67)64-47(81)34(21-39(74)75)61-43(77)31(14-16-37(54)71)58-42(76)29(53)23-87)49(83)60-30(9-6-18-57-52(55)56)44(78)65-41(25(2)69)50(84)62-33(19-26-7-4-3-5-8-26)46(80)63-35(51(85)86)20-27-10-12-28(70)13-11-27/h3-5,7-8,10-13,24-25,29-36,40-41,67-70,87H,6,9,14-23,53H2,1-2H3,(H2,54,71)(H,58,76)(H,59,82)(H,60,83)(H,61,77)(H,62,84)(H,63,80)(H,64,81)(H,65,78)(H,66,79)(H,72,73)(H,74,75)(H,85,86)(H4,55,56,57)/t24-,25-,29+,30+,31+,32+,33+,34+,35+,36+,40+,41+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDYPQVEKZEDRG-VAPCGIDWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CS)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CS)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H76N14O20S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1249.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.